molecular formula C18H17N B14461393 2-Methyl-4-(2-phenylethyl)quinoline CAS No. 65845-73-0

2-Methyl-4-(2-phenylethyl)quinoline

Katalognummer: B14461393
CAS-Nummer: 65845-73-0
Molekulargewicht: 247.3 g/mol
InChI-Schlüssel: ZGLSKAIWULQXEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(2-phenylethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(2-phenylethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like sulfuric acid .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-(2-phenylethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(2-phenylethyl)quinoline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(2-phenylethyl)quinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    2-Phenylquinoline: Lacks the methyl group at the 2-position.

    4-Phenylquinoline: Lacks the phenylethyl group at the 4-position.

Uniqueness: 2-Methyl-4-(2-phenylethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methyl and phenylethyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

65845-73-0

Molekularformel

C18H17N

Molekulargewicht

247.3 g/mol

IUPAC-Name

2-methyl-4-(2-phenylethyl)quinoline

InChI

InChI=1S/C18H17N/c1-14-13-16(12-11-15-7-3-2-4-8-15)17-9-5-6-10-18(17)19-14/h2-10,13H,11-12H2,1H3

InChI-Schlüssel

ZGLSKAIWULQXEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.